molecular formula C25H28O6 B192380 Sigmoidin A CAS No. 87746-48-3

Sigmoidin A

Cat. No. B192380
CAS RN: 87746-48-3
M. Wt: 424.5 g/mol
InChI Key: BVHLNRAYBCPKOY-NRFANRHFSA-N
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Description

Sigmoidin A is an active compound . It is a prenylated flavanone derivative of eriodictyol . It has reported moderate antioxidant, antimicrobial, and anti-inflammatory activity .


Molecular Structure Analysis

Sigmoidin A has a molecular formula of C25H28O6 . It is a tetrahydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 5, 7, 3’ and 4’ and prenyl groups at positions 2’ and 5’ .


Chemical Reactions Analysis

Sigmoidin A has been shown to have inhibitory effects on pancreatic lipase, a major obesity target . It also has effects on α-glucosidase . The inhibitory effect of Sigmoidin A on pancreatic lipase was 30-times greater than that of eriodictyol .


Physical And Chemical Properties Analysis

Sigmoidin A has a molecular weight of 424.5 . It appears as a crystalline solid .

Scientific Research Applications

Antioxidant and Cytotoxic Activity

Sigmoidin A, a prenylated flavanone derivative of eriodictyol, exhibits moderate antioxidant, antimicrobial, and anti-inflammatory activity. Comparative studies with eriodictyol reveal that Sigmoidin A causes concentration-dependent DNA damage in cancer cells, suggesting a prooxidative mechanism of cell death. This is linked to its ability to reduce Cu(II) to Cu(I), and the cytotoxicity is significantly attenuated by glutathione, indicating a prooxidative mechanism of cell death in cancer cells (Habtemariam & Dagne, 2010).

Anti-inflammatory Properties

Sigmoidin A has been studied for its ability to inhibit the stable free radical DPPH and arachidonic acid metabolism. In experiments involving inflammation in mouse models, it has shown potent scavenging of DPPH radicals and selective inhibition of 5-lipoxygenase, with no effect on cyclooxygenase-1 activity. These findings suggest that Sigmoidin A has significant anti-inflammatory and antioxidant properties, with potential applications in treating inflammation-related conditions (Njamen et al., 2004).

Antibacterial Potency

Research on Erythrina sigmoidea, from which Sigmoidin A is derived, has revealed the presence of various flavonoids with antibacterial potency. In vitro studies show that these compounds, including Sigmoidin A, exhibit significant antibacterial effects against pathogens like Staphylococcus aureus and Proteus vulgaris. This suggests potential applications of Sigmoidin A in antibacterial therapies (Kouam et al., 2007).

Application in Pharmacology

While specific to the Gompertz modeling rather than Sigmoidin A directly, studies have explored the application of Gompertz modeling in pharmacology, particularly in drug delivery and controlled release systems. This could potentially extend to applications involving Sigmoidin A, given its pharmacological properties (Choe & Woo, 2014).

Safety And Hazards

The safety data sheet for Sigmoidin A suggests that in case of contact with eyes or skin, the affected area should be flushed with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

properties

CAS RN

87746-48-3

Product Name

Sigmoidin A

Molecular Formula

C25H28O6

Molecular Weight

424.5 g/mol

IUPAC Name

(2S)-2-[3,4-dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H28O6/c1-13(2)5-7-15-9-18(17(8-6-14(3)4)25(30)24(15)29)21-12-20(28)23-19(27)10-16(26)11-22(23)31-21/h5-6,9-11,21,26-27,29-30H,7-8,12H2,1-4H3/t21-/m0/s1

InChI Key

BVHLNRAYBCPKOY-NRFANRHFSA-N

Isomeric SMILES

CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)C

SMILES

CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C

Canonical SMILES

CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C

Other CAS RN

87746-48-3

synonyms

5,7,3′,4′-Tetrahydroxy-2′,5′-diprenylflavanone;  (2S)-2-[3,4-Dihydroxy-2,5-bis(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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